molecular formula C12H13ClO B15331853 8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B15331853
M. Wt: 208.68 g/mol
InChI Key: MVEBZXBENYOZOG-UHFFFAOYSA-N
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Description

8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes This compound features a chloro substituent and two methyl groups attached to a dihydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination of a suitable naphthalene precursor followed by methylation and reduction steps. Common reagents used in these reactions include chlorine gas, methyl iodide, and reducing agents like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale chlorination and methylation processes, often carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,3-dihydronaphthalene: Similar structure but lacks the methyl groups.

    8-Bromo-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure with a bromo substituent instead of chloro.

    1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-one: Lacks the chloro substituent.

Uniqueness

8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

8-chloro-1,1-dimethyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C12H13ClO/c1-12(2)10(14)7-6-8-4-3-5-9(13)11(8)12/h3-5H,6-7H2,1-2H3

InChI Key

MVEBZXBENYOZOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC2=C1C(=CC=C2)Cl)C

Origin of Product

United States

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